molecular formula C19H21N5O2 B6457152 1-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione CAS No. 2548992-22-7

1-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

Cat. No.: B6457152
CAS No.: 2548992-22-7
M. Wt: 351.4 g/mol
InChI Key: SSANMNNWGOZJCZ-UHFFFAOYSA-N
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Description

This compound features a piperidin-4-yl core substituted at the 1-position with a 5-methylpyrimidin-2-yl group and at the 3-position with a phenyl-imidazolidine-2,4-dione moiety.

Properties

IUPAC Name

1-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14-11-20-18(21-12-14)22-9-7-15(8-10-22)23-13-17(25)24(19(23)26)16-5-3-2-4-6-16/h2-6,11-12,15H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSANMNNWGOZJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine and Imidazolidine-Dione Cores

The compound shares structural motifs with several derivatives reported in the literature, differing primarily in substituents on the piperidine and imidazolidine-dione moieties. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name / ID Substituents on Piperidine Substituents on Imidazolidine-Dione Molecular Formula Key Properties Biological Activity (if reported)
Target Compound 5-methylpyrimidin-2-yl Phenyl C₂₀H₂₁N₅O₂ High aromaticity, moderate polarity Not specified in evidence
BJ47224 2-methoxybenzoyl Phenyl C₂₂H₂₃N₃O₄ Increased lipophilicity due to benzoyl Unknown
Compound 7-methoxy-1-benzofuran-2-carbonyl Phenyl C₂₄H₂₃N₃O₅ Enhanced aromatic surface area Unknown
DMPI 2,3-dimethylbenzyl 1-methyl-2-pyridin-4-ylindole C₂₈H₂₉N₃ Bulky hydrophobic groups Synergist with carbapenems against MRSA
rac-1aa 2-chloro-3-(trifluoromethyl)phenyl-cyclopropyl - C₂₁H₁₇ClF₃N₂O₂ High halogen content, cyclopropane rigidity Photochemical deracemization study
Key Observations :
  • Aromatic vs. Aliphatic Substituents : The target compound’s 5-methylpyrimidin-2-yl group contrasts with the acyl or benzyl groups in analogs (e.g., BJ47224, DMPI). Pyrimidine’s nitrogen atoms may enhance binding to enzymes like kinases or dihydrofolate reductase (DHFR) through hydrogen bonding .
  • Impact of Halogens: Compounds like rac-1aa incorporate halogens (Cl, CF₃), which improve metabolic stability but may increase toxicity.
  • Biological Activity : DMPI and CDFII exhibit antibacterial synergy, suggesting piperidine derivatives can modulate antibiotic efficacy. The target compound’s pyrimidine group may shift its mechanism toward kinase inhibition or nucleic acid synthesis.

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